molecular formula C11H14N2O6S B175585 N-Boc-2-nitrobenzenesulfonamide CAS No. 198572-71-3

N-Boc-2-nitrobenzenesulfonamide

Cat. No. B175585
M. Wt: 302.31 g/mol
InChI Key: WAYBGHIVTXTUCZ-UHFFFAOYSA-N
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Description

N-Boc-2-nitrobenzenesulfonamide is a chemical compound with the molecular formula C11H14N2O6S . It is also known by other names such as N-(tert-Butoxycarbonyl)-2-nitrobenzenesulfonamide and tert-Butyl (2-nitrophenyl)sulfonylcarbamate .


Synthesis Analysis

N-Carboalkoxy-2-nitrobenzenesulfonamides, which include N-Boc-2-nitrobenzenesulfonamide, can be prepared by acylation of 2-nitrobenzenesulfonamide . They can be alkylated by either conventional or Mitsunobu protocols .


Molecular Structure Analysis

The molecular weight of N-Boc-2-nitrobenzenesulfonamide is 302.31 g/mol . Its InChI string is InChI=1S/C11H14N2O6S/c1-11(2,3)19-10(14)12-20(17,18)9-7-5-4-6-8(9)13(15)16/h4-7H,1-3H3,(H,12,14) .


Chemical Reactions Analysis

The o-nosyl group in N-Boc-2-nitrobenzenesulfonamide can be deprotected under mild conditions . This allows a variety of N-carboalkoxy derivatives of primary amines to be prepared in excellent yields from the corresponding alcohols and/or halides .


Physical And Chemical Properties Analysis

N-Boc-2-nitrobenzenesulfonamide has a topological polar surface area of 127 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . It also has a rotatable bond count of 4 .

Scientific Research Applications

Versatile Synthesis of Amines

N-Boc-2-nitrobenzenesulfonamide (Boc-ONBS) is a versatile amine releasing linker used in the synthesis of primary and secondary amines. It enables the sequential substitution of the sulfonamide moiety using the Mitsunobu reaction, as demonstrated by Congreve et al. (2003) in their development of a 16-member array of secondary and Boc protected primary amines (Congreve et al., 2003).

Preparation of Secondary Amines and Amine Protection

Fukuyama et al. (1995) showed that 2- and 4-Nitrobenzenesulfonamides, easily prepared from primary amines, undergo smooth alkylation to yield N-alkylated sulfonamides in nearly quantitative yields. These sulfonamides can be deprotected to give secondary amines in high yields (Fukuyama, Jow & Cheung, 1995).

Analytical Applications

Gowda et al. (1983) reported that sodium N-bromo-p-nitrobenzenesulfonamide (bromamine-N) is useful as an oxidizing titrant in various direct titrations, offering simple, rapid, and accurate results (Gowda et al., 1983).

Synthesis of Nitrogenous Heterocycles

Kisseljova et al. (2014) demonstrated the use of N-Benzyl-2-nitrobenzenesulfonamides in the base-mediated intramolecular arylation to yield benzhydrylamines, which are intermediates toward the synthesis of nitrogenous heterocycles (Kisseljova, Smyslová & Krchňák, 2014).

properties

IUPAC Name

tert-butyl N-(2-nitrophenyl)sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6S/c1-11(2,3)19-10(14)12-20(17,18)9-7-5-4-6-8(9)13(15)16/h4-7H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYBGHIVTXTUCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456738
Record name N-Boc-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-2-nitrobenzenesulfonamide

CAS RN

198572-71-3
Record name N-Boc-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
MV Fülöpová - theses.cz
… who later also developed N-Boc-2nitrobenzenesulfonamide linkers 39 for the preparation of … N-Boc-2-nitrobenzenesulfonamide linkers for the preparation of primary/secondary amines.…
Number of citations: 0 theses.cz
T Fukuyama, M Cheung, T Kan - Synlett, 1999 - thieme-connect.com
… To a stirred solution of 304 mg (1.01mmol) of NBoc-2-nitrobenzenesulfonamide (2), 228 µl (2.01 mmol) of L-ethyl lactate, and 528 mg (2.01 mmol) of triphenylphosphine in 3 ml of …
Number of citations: 89 www.thieme-connect.com
K Kaneda, R Naruse, S Yamamoto - Organic letters, 2017 - ACS Publications
… The starting material, N-Boc 2-nitrobenzenesulfonamide 9, was prepared from 2-nitrobenzenesulfonyl chloride in two steps according to the Fukuyama protocol. (13) The Mitsunobu …
Number of citations: 38 pubs.acs.org
SK Kim, EN Jacobsen - Angewandte Chemie, 2004 - Wiley Online Library
… However, an intriguing result was obtained in attempted kinetic resolutions of terminal epoxides using N-Boc-2-nitrobenzenesulfonamide (2) 6 as the nucleophilic component (Scheme 1…
Number of citations: 94 onlinelibrary.wiley.com
T Kan, H Kobayashi, T Fukuyama - Synlett, 2002 - thieme-connect.com
… Synthesis of 6a: To a stirred solution of N-Boc-2-nitrobenzenesulfonamide (5) (1.25 g, 4.14 mmol), K 2 CO 3 (2.50 g, 18.1 mmol) and tetra-n-butylammonium iodide (40 mg, 0.11 mmol) …
Number of citations: 35 www.thieme-connect.com
T Kan, A Fujiwara, H Kobayashi, T Fukuyama - Tetrahedron, 2002 - Elsevier
… To a stirred solution of N-Boc-2-nitrobenzenesulfonamide (7) (1.25 g, 4.14 mmol), K 2 CO 3 (2.50 g, 18.1 mmol) and n-Bu 4 NI (40 mg, 0.11 mmol) in DMF (7.00 mL) was added 2a (0.77 …
Number of citations: 59 www.sciencedirect.com
P Sunde-Brown, ID Jenkins… - The Journal of Organic …, 2022 - ACS Publications
… , and N-boc-2-nitrobenzenesulfonamide. (31) The highest yields of the respective C-6 products 10 and 11 were observed using TMS-N 3 (84%) and N-Boc-2-nitrobenzenesulfonamide (…
Number of citations: 1 pubs.acs.org
G Bartoli, M Bosco, A Carlone, M Locatelli… - Organic …, 2004 - ACS Publications
The asymmetric aminolytic kinetic resolution (AKR) of racemic terminal epoxides using carbamates as the nucleophile catalyzed by (salen)Co III complex provides a practical and …
Number of citations: 107 pubs.acs.org
PJ Arcoria, FA Etzkorn - Organic & Biomolecular Chemistry, 2023 - pubs.rsc.org
… N-Boc-2-nitrobenzenesulfonamide 7 … to a solution of allylic alcohol 6-(Z) (590 mg, 2.2 mmol), N-Boc-2-nitrobenzenesulfonamide 7 (830 mg, 2.8 mmol), and PPh 3 (720 mg, 2.8 mmol) in …
Number of citations: 3 pubs.rsc.org
K Kaneda, R Naruse, S Yamamoto… - Asian Journal of …, 2018 - Wiley Online Library
… )-2-nitrophenylsulfonamido]but-2-yn-1-yl Acetate (8): DMEAD (296 mg, 1.2 equiv) was added at room temperature to a stirred solution of N-Boc-2-nitrobenzenesulfonamide (4, 285 mg, …
Number of citations: 6 onlinelibrary.wiley.com

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